4-(Pyrrolidin-3-yloxy)-phenylamine Dihydrochloride: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications
4-(Pyrrolidin-3-yloxy)-phenylamine Dihydrochloride: A Comprehensive Technical Guide on Chemical Properties, Synthesis, and Medicinal Applications
Executive Summary
In modern drug discovery, the strategic selection of bifunctional building blocks is critical for navigating complex chemical space and optimizing pharmacokinetic (PK) properties. 4-(Pyrrolidin-3-yloxy)-phenylamine dihydrochloride (also known as 4-(pyrrolidin-3-yloxy)aniline dihydrochloride) represents a highly versatile, privileged scaffold[1]. Combining the nucleophilicity of a primary aromatic amine with the tunable basicity of a secondary cyclic amine (pyrrolidine), this compound serves as a foundational linker and pharmacophore in the development of kinase inhibitors, G-protein coupled receptor (GPCR) ligands, and Proteolysis Targeting Chimeras (PROTACs).
This whitepaper provides an in-depth analysis of the compound’s physicochemical properties, validated synthetic methodologies, and practical handling protocols, emphasizing the mechanistic causality behind experimental choices.
Physicochemical Profiling & Structural Dynamics
Understanding the intrinsic properties of this building block is essential for successful integration into synthetic workflows. The table below summarizes its core quantitative data.
Table 1: Key Physicochemical Properties
| Property | Value / Description |
| Chemical Name | 4-(Pyrrolidin-3-yloxy)-phenylamine dihydrochloride |
| Synonyms | 4-(Pyrrolidin-3-yloxy)aniline dihydrochloride |
| CAS Number (Free Base) | 1123169-08-3 (Racemic)[2]; 219132-64-6 (S-enantiomer)[3] |
| Molecular Formula | C₁₀H₁₄N₂O · 2HCl (C₁₀H₁₆Cl₂N₂O) |
| Molar Mass | 251.15 g/mol (Salt); 178.23 g/mol (Free Base) |
| Appearance | Off-white to pale brown crystalline powder |
| Solubility | Highly soluble in H₂O, DMSO, MeOH; Insoluble in Hexane, Et₂O |
| Estimated pKa | ~4.6 (Aniline conjugate acid); ~9.5 (Pyrrolidine conjugate acid) |
The Causality of the Dihydrochloride Salt Form
A common question in medicinal chemistry is why this compound is predominantly supplied and stored as a dihydrochloride salt rather than the free base.
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Oxidative Stability: Electron-rich anilines are notoriously susceptible to auto-oxidation when exposed to atmospheric oxygen, leading to the formation of dark, polymeric azo/azoxy impurities. The basic pyrrolidine ring in the free base form exacerbates this by acting as an intramolecular or intermolecular catalyst for degradation. By protonating both nitrogen centers (forming the dihydrochloride salt), the electron density on the aromatic ring is drastically reduced, conferring long-term oxidative stability.
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Aqueous Solubility & Handling: The salt form transforms a potentially viscous, difficult-to-weigh oil (free base) into a free-flowing, highly crystalline solid. This ensures precise stoichiometric weighing and excellent solubility in polar protic solvents, which is critical for biological assay preparation and specific synthetic workflows.
Synthetic Methodologies & Mechanistic Insights
The synthesis of 4-(pyrrolidin-3-yloxy)-phenylamine dihydrochloride relies on a robust, three-step linear sequence: Nucleophilic Aromatic Substitution (S_NAr), nitro reduction, and simultaneous deprotection/salt formation[4].
Mechanistic Rationale
To prevent the secondary amine of the pyrrolidine from outcompeting the alkoxide during the S_NAr step, an N-Boc protected pyrrolidinol is utilized. The nitro group on the fluorobenzene acts as a powerful electron-withdrawing group, stabilizing the Meisenheimer intermediate during the alkoxide attack. Finally, the use of anhydrous HCl in dioxane not only cleaves the Boc group but immediately precipitates the product as the dihydrochloride salt, driving the reaction to completion and eliminating the need for complex chromatographic purification.
Figure 1: Three-step synthetic workflow for 4-(pyrrolidin-3-yloxy)-phenylamine dihydrochloride.
Application in Medicinal Chemistry & Drug Discovery
The structural geometry of 4-(pyrrolidin-3-yloxy)-phenylamine makes it a privileged scaffold in drug discovery[5]. The molecule offers orthogonal reactivity , allowing chemists to selectively functionalize the aniline and pyrrolidine moieties independently.
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Targeted Kinase Inhibitors: The aniline group serves as an excellent nucleophile for Buchwald-Hartwig cross-coupling with hinge-binding heteroaryl halides (e.g., pyrimidines, quinolines). The appended pyrrolidine ring acts as a solvent-exposed basic group, which dramatically improves the aqueous solubility of the final inhibitor and can form critical salt bridges with acidic residues in the solvent channel of the kinase domain.
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PROTAC Linker Technologies: In targeted protein degradation, this compound acts as a rigidified, bifunctional linker. The pyrrolidine nitrogen can be alkylated or acylated to attach an E3 ligase recruiting ligand (such as a CRBN or VHL ligand), while the aniline connects to the target protein binder[6].
Figure 2: Orthogonal functionalization pathways for drug discovery applications.
Experimental Protocols (Self-Validating Systems)
To ensure trustworthiness and reproducibility, the following protocols are designed as self-validating systems. Each step includes a specific rationale to prevent common failure modes.
Protocol A: Buchwald-Hartwig Cross-Coupling using the Dihydrochloride Salt
Causality Check: Because the starting material is a dihydrochloride salt, the acidic protons will instantly quench the Pd(0) catalyst and the base required for the catalytic cycle. Therefore, a stoichiometric excess of a strong base is mandatory to liberate the free amines in situ prior to the addition of the catalyst.
Reagents:
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4-(Pyrrolidin-3-yloxy)-phenylamine dihydrochloride (1.0 eq)
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Heteroaryl Halide (e.g., 2-chloropyrimidine) (1.1 eq)
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Pd₂(dba)₃ (0.05 eq)
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Xantphos or BrettPhos (0.1 eq)
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Cs₂CO₃ (4.0 eq) Critical: 2.0 eq to neutralize HCl, 2.0 eq for the catalytic cycle.
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Anhydrous 1,4-Dioxane (0.1 M)
Step-by-Step Methodology:
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Preparation: In an oven-dried Schlenk flask equipped with a magnetic stir bar, add the dihydrochloride salt, heteroaryl halide, and Cs₂CO₃.
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In Situ Freebasing: Add anhydrous 1,4-dioxane. Stir the suspension vigorously at room temperature for 15 minutes under an argon atmosphere. Validation: The generation of the free base can be confirmed by a slight color change and the fine suspension of inorganic salts (CsCl).
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Catalyst Addition: Add Pd₂(dba)₃ and the phosphine ligand. Purge the flask with argon (3x vacuum/argon cycles).
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Reaction: Heat the mixture to 100 °C for 12-16 hours.
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Workup: Cool to room temperature, dilute with EtOAc, and filter through a pad of Celite to remove the palladium black and inorganic salts. Concentrate the filtrate under reduced pressure.
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Purification: Purify via reverse-phase HPLC or silica gel chromatography (DCM/MeOH with 1% Et₃N to prevent streaking of the basic pyrrolidine).
Analytical Characterization & Quality Control
When verifying the integrity of 4-(pyrrolidin-3-yloxy)-phenylamine dihydrochloride, standard analytical techniques require specific adjustments due to the salt form:
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¹H NMR Spectroscopy: Use D₂O or DMSO-d₆. In DMSO-d₆, the protonated aniline (-NH₃⁺) will appear as a broad singlet integrated for 3 protons shifted significantly downfield (~9.0 - 10.5 ppm) compared to a standard free aniline (~5.0 ppm). The pyrrolidine -NH₂⁺ protons will also appear as a broad downfield signal.
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LC-MS Analysis: Use an acidic mobile phase (e.g., Water/MeCN with 0.1% Formic Acid). The mass spectrometer will detect the free base ion. Look for the [M+H]⁺ peak at m/z = 179.1. The chloride counterions will not be visible in positive ESI mode.
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Storage: Store the dihydrochloride salt in a tightly sealed amber vial under an inert atmosphere (Argon/Nitrogen) at 2-8 °C. While the salt is stable, it is highly hygroscopic; exposure to ambient humidity will result in water absorption, altering the molecular weight and throwing off stoichiometric calculations in subsequent reactions[7].
References
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